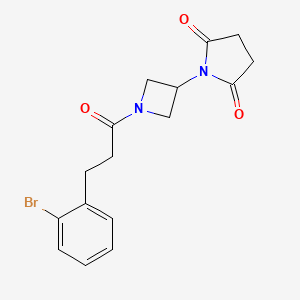

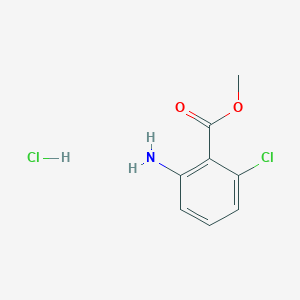

![molecular formula C15H15FN6 B2913802 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine CAS No. 537667-18-8](/img/structure/B2913802.png)

6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine, commonly known as FPZP, is a novel compound that has gained attention in the field of medicinal chemistry. FPZP belongs to the class of purine derivatives, which are known for their diverse biological activities. The compound has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.

Aplicaciones Científicas De Investigación

Anticancer Activity

- Novel substituted purine derivatives have been synthesized, showing promising cytotoxic activities against liver, breast, and colon carcinoma cells. Specifically, derivatives such as N(6)-(4-Trifluoromethylphenyl)piperazine have demonstrated significant cytotoxic activities, suggesting potential for cancer therapy (Demir et al., 2015).

- Another study synthesized N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives that induced apoptosis in MCF-7 breast cancer cells, indicating their potential as anticancer agents (Sunagar et al., 2016).

Antimicrobial and Antifungal Activity

- Research into 6-[4-(4-Propoxyphenyl)piperazin-1-yl]-9H-purine derivatives has revealed their potential as antimycobacterial and antifungal agents, showcasing significant activity against Mycobacterium tuberculosis and various fungal strains. This suggests their application in treating infectious diseases (Nadaf et al., 2020).

Antihistaminic and Antibacterial Agents

- Compounds synthesized from 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine have displayed good antihistaminic activity, potentially useful in the treatment of allergic reactions (Pascal et al., 1985). Additionally, novel quinolone antibacterials with a fluorophenyl piperazinyl group have shown comparable in vitro antibacterial activity to known antibiotics, suggesting a role in antibacterial therapy (Ziegler et al., 1990).

Neuroprotection and Anti-ischemic Activity

- Cinnamide derivatives containing a bis(4-fluorophenyl)methyl piperazin-1-yl group have demonstrated effective activities against neurotoxicity induced by glutamine in PC12 cells and protective effects on cerebral infarction, highlighting their potential in neuroprotective therapy (Zhong et al., 2018).

Antiproliferative and Anti-lung Cancer Agents

- A series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivatives with a carboxamide moiety have been designed and synthesized, showing potent antiproliferative activity and selectivity against lung cancer cells, which could pave the way for new anti-lung cancer medications (Zhao et al., 2018).

Mecanismo De Acción

Target of Action

The primary targets of 6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been shown to have a more selective inhibitory effect on ENT2 than ENT1 .

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor . This means that the compound binds to a site on the ENTs that is different from the active site, changing the conformation of the transporters and reducing their activity .

Biochemical Pathways

The inhibition of ENTs affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and the regulation of adenosine function

Pharmacokinetics

A structurally similar compound, sn79, has been shown to reach peak in vivo concentrations after 15 hours and exhibit a half-life of just over 75 hours in male Sprague-Dawley rats .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of ENTs. By reducing the activity of these transporters, the compound can affect nucleotide synthesis and the regulation of adenosine function . The specific effects can vary depending on the cell type and the physiological context.

Propiedades

IUPAC Name |

6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN6/c16-11-1-3-12(4-2-11)21-5-7-22(8-6-21)15-13-14(18-9-17-13)19-10-20-15/h1-4,9-10H,5-8H2,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRQCVJHJOVNLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzamide](/img/structure/B2913725.png)

![2-(5-chloro-2-methoxybenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2913727.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2913729.png)

![ethyl 3-carbamoyl-2-(2-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2913730.png)

![N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2913731.png)

![N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2913733.png)

![1-(3-chloro-4-methoxyphenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2913737.png)